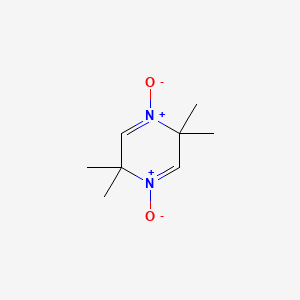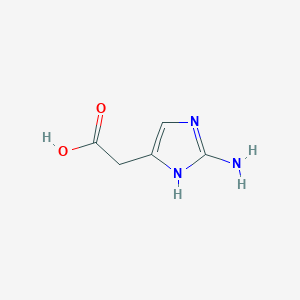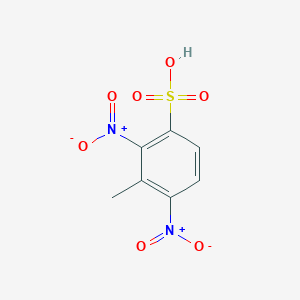
2,6-Dinitrotoluene-3-sulfonic acid
Overview
Description
2,6-Dinitrotoluene-3-sulfonic acid is a nitroaromatic compound with significant industrial and scientific relevance. It is a derivative of toluene, characterized by the presence of two nitro groups and a sulfonic acid group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, environmental science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrotoluene-3-sulfonic acid typically involves the nitration of toluene followed by sulfonation. The nitration process uses a mixture of nitric acid and sulfuric acid to introduce nitro groups into the toluene molecule. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid unwanted by-products .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the nitration and sulfonation processes are optimized for yield and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are meticulously controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitrotoluene-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products, such as dinitrobenzoic acids.
Reduction: Reduction of the nitro groups can produce amino derivatives, which are useful intermediates in the synthesis of dyes and pharmaceuticals.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Dinitrobenzoic acids.
Reduction: Diaminotoluene sulfonates.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,6-Dinitrotoluene-3-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Environmental Science: Studied for its role in groundwater contamination and its degradation products.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of explosives, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dinitrotoluene-3-sulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitro groups and sulfonic acid group can interact with nucleophiles and electrophiles, leading to various chemical transformations.
Comparison with Similar Compounds
2,4-Dinitrotoluene: Another nitroaromatic compound with similar properties but different substitution patterns.
3,5-Dinitrotoluene: Similar in structure but with nitro groups in different positions.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups.
Uniqueness: 2,6-Dinitrotoluene-3-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical reactivity and applications compared to other nitrotoluenes .
Properties
IUPAC Name |
3-methyl-2,4-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMYPNEHJVPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376282 | |
| Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226711-10-0 | |
| Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1620862.png)
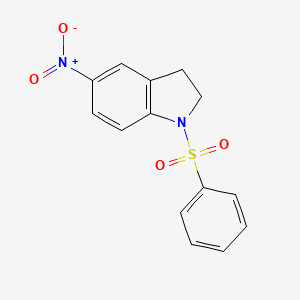
![3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate](/img/structure/B1620865.png)
![4-methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620866.png)

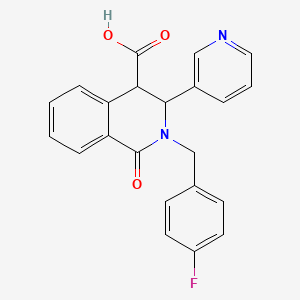
![[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B1620870.png)


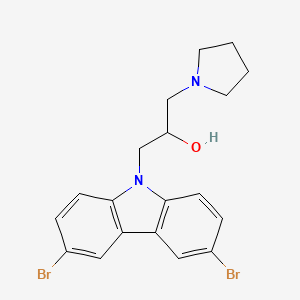

![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)
